

In-depth Technical Guide to Computational and Theoretical Studies of 1H-Azirine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-azirine
Cat. No.: B085484

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azirine, a three-membered, unsaturated nitrogen-containing heterocycle, is a molecule of significant theoretical interest due to its inherent ring strain and antiaromatic character. As the less stable tautomer of the more commonly studied 2H-azirine, **1H-azirine** is highly reactive and has proven elusive to experimental isolation and characterization under standard conditions.^{[1][2]} Consequently, computational and theoretical chemistry have become indispensable tools for elucidating its fundamental properties, including its structure, stability, reactivity, and spectroscopic signatures. This technical guide provides a comprehensive overview of the computational and theoretical studies of **1H-azirine**, summarizing key quantitative data, detailing computational methodologies, and visualizing important molecular processes. This information is critical for researchers in physical organic chemistry, computational chemistry, and drug development who may encounter or consider this highly reactive moiety in reaction mechanisms or as a potential, albeit transient, synthetic intermediate.

Molecular Structure and Stability

Theoretical studies have consistently shown that **1H-azirine** is a high-energy isomer on the C₂H₃N potential energy surface.^[1] Its instability is attributed to a combination of significant ring strain and the presence of a 4π-electron system within the three-membered ring, which confers antiaromatic character.^[1]

Geometric Parameters

A variety of computational methods, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to Density Functional Theory (DFT) and high-level coupled-cluster (CCSD(T)) approaches, have been employed to predict the equilibrium geometry of **1H-azirine**. The choice of basis set, such as the Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), also influences the calculated geometric parameters. Below is a summary of representative computed bond lengths and angles for **1H-azirine**.

Parameter	HF/6-31G*	B3LYP/6-311++G(d,p)	ω B97X-D/aug-cc-pVTZ	CCSD(T)/cc-pVTZ
Bond Lengths (Å)				
C=C	1.285	1.301	1.298	1.295
C-N	1.435	1.420	1.422	1.425
N-H	0.998	1.005	1.004	1.003
C-H	1.075	1.082	1.081	1.080
**Bond Angles (°) **				
C-N-C	52.5	53.1	53.0	52.8
H-N-C	125.1	124.5	124.6	124.8
H-C=C	148.2	147.8	147.9	148.0

Note: The values presented in this table are representative and have been compiled from various computational studies. Exact values may vary depending on the specific computational setup.

Tautomeric Stability: **1H-Azirine** vs. **2H-Azirine**

A central theme in the computational study of **1H-azirine** is its energetic relationship with its tautomer, **2H-azirine**. Theoretical calculations consistently predict that **2H-azirine** is significantly more stable than **1H-azirine**. The energy difference is substantial, with most high-level

calculations placing **1H-azirine** approximately 33 kcal/mol higher in energy than 2H-azirine.[\[1\]](#) This large energy gap explains the experimental challenges in observing **1H-azirine**, as it readily isomerizes to the more stable 2H-form.

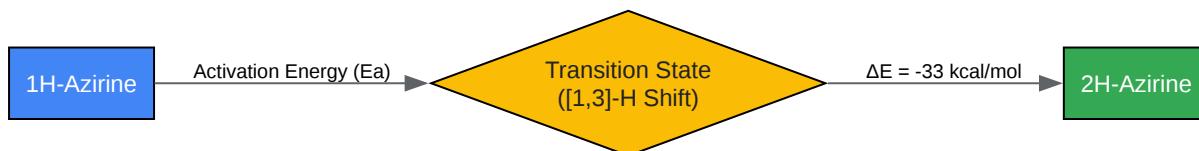
Computational Method	Energy Difference (kcal/mol)
6-31G	~33 [1]
CCSD(T)/cc-pV5Z	33.5 [3]

Spectroscopic Properties

Theoretical calculations have been instrumental in predicting the spectroscopic signatures of **1H-azirine**, which are crucial for any attempt at its experimental detection, for instance, in matrix isolation studies.

Vibrational Frequencies

The calculated vibrational frequencies of **1H-azirine** provide a theoretical infrared (IR) spectrum. The table below summarizes the key calculated harmonic vibrational frequencies and their corresponding modes. It is important to note that calculated harmonic frequencies are typically higher than experimental fundamental frequencies, and scaling factors are often applied to improve agreement with experimental data.


Mode	Description	B3LYP/6-311++G(d,p) (cm ⁻¹)	CCSD(T)/cc-pVTZ (cm ⁻¹)
v ₁	N-H Stretch	3450	3485
v ₂	C-H Sym. Stretch	3150	3175
v ₃	C-H Asym. Stretch	3120	3145
v ₄	C=C Stretch	1780	1810
v ₅	CH ₂ Scissoring	1450	1465
v ₆	N-H Bend	1320	1335
v ₇	Ring Breathing	1100	1120
v ₈	CH ₂ Wagging	950	965
v ₉	CH ₂ Twisting	850	865
v ₁₀	Ring Puckering	700	715

Reactivity and Isomerization Pathways

The high reactivity of **1H-azirine** is a direct consequence of its strained and antiaromatic nature. Computational studies have explored its potential reaction pathways, with a primary focus on its isomerization to the more stable 2H-azirine.

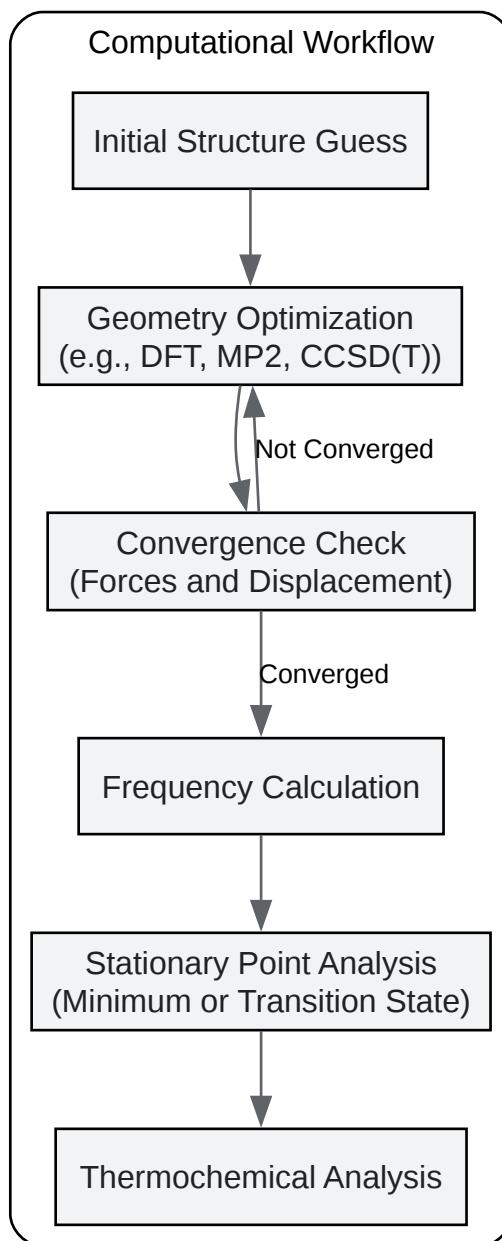
Isomerization to 2H-Azirine

The tautomerization of **1H-azirine** to 2H-azirine is a thermodynamically highly favorable process. Computational studies have investigated the mechanism and energetics of this^{[1][4]}-hydrogen shift. The reaction proceeds through a transition state where the hydrogen atom is transferred from the nitrogen to one of the carbon atoms.

[Click to download full resolution via product page](#)

Isomerization of **1H-azirine** to 2H-azirine.

Calculations of the activation energy (Ea) for this isomerization are crucial for understanding the kinetic stability of **1H-azirine**. While the exact value depends on the level of theory, most studies suggest a relatively low barrier, further highlighting the transient nature of **1H-azirine**.


Computational Method	Activation Energy (kcal/mol)
B3LYP/6-31G*	~15-20
CCSD(T)/cc-pVTZ	~12-18

Computational Methodologies

The theoretical investigation of **1H-azirine** requires robust computational methods that can accurately describe its strained geometry and complex electronic structure.

Geometry Optimization and Frequency Calculations

The standard procedure for theoretical studies of **1H-azirine** involves the following workflow:

[Click to download full resolution via product page](#)

Typical workflow for computational analysis of **1H-azirine**.

Protocol for Geometry Optimization and Frequency Calculation:

- Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is typically used.

- Method Selection: A suitable theoretical method (e.g., B3LYP, ω B97X-D, MP2, or CCSD(T)) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are chosen based on the desired accuracy and computational cost.
- Initial Geometry: An initial guess for the molecular geometry of **1H-azirine** is constructed.
- Optimization: The geometry is optimized to find a stationary point on the potential energy surface. This is typically achieved using gradient-based optimization algorithms until the forces on the atoms and the displacement in each optimization step fall below predefined convergence criteria (e.g., forces $< 1.5 \times 10^{-5}$ hartrees/bohr).
- Frequency Analysis: Once the geometry is converged, a frequency calculation is performed by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Transition State Search

To study the isomerization pathway, a search for the transition state connecting **1H-azirine** and 2H-azirine is performed.

Protocol for Transition State Search:

- Method: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or eigenvector-following algorithms are employed.
- Initial Guess: An initial guess for the transition state structure is required. For QST2, the structures of the reactant (**1H-azirine**) and product (2H-azirine) are provided. For QST3, an initial guess of the transition state is also included.
- Optimization: The algorithm optimizes the geometry to a first-order saddle point on the potential energy surface.
- Verification: A frequency calculation is performed at the optimized transition state geometry. The presence of a single imaginary frequency confirms that the structure is a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

- Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the desired reactant and product.

Conclusion

Computational and theoretical studies have been paramount in characterizing the elusive **1H-azirine** molecule. These investigations have provided a detailed understanding of its geometry, its significant instability relative to 2H-azirine, its predicted spectroscopic properties, and its low-barrier isomerization pathway. The data and methodologies summarized in this guide offer a valuable resource for researchers interested in this highly reactive and theoretically significant heterocycle. Future computational work could focus on exploring the reactivity of substituted **1H-azirines** and their potential roles as transient intermediates in more complex chemical transformations, further bridging the gap between theoretical prediction and potential experimental observation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Azirine - Wikipedia [en.wikipedia.org]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide to Computational and Theoretical Studies of 1H-Azirine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085484#computational-and-theoretical-studies-of-1h-azirine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com